N-[3-(2,6-dimethylmorpholino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-isopropyl-3-methylphenyl)acetamide
Description
N-[3-(2,6-Dimethylmorpholino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-isopropyl-3-methylphenyl)acetamide is a synthetic compound featuring a naphthalene-derived core modified with a 2,6-dimethylmorpholine moiety and an acetanilide group substituted with isopropyl and methyl groups. Its structure combines a 1,4-dioxo-naphthalenyl scaffold, which is often associated with redox-active properties, and a bulky aromatic substituent that may influence steric interactions in biological or chemical systems.
Properties
IUPAC Name |
N-[3-(2,6-dimethylmorpholin-4-yl)-1,4-dioxonaphthalen-2-yl]-N-(3-methyl-4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O4/c1-16(2)22-12-11-21(13-17(22)3)30(20(6)31)26-25(29-14-18(4)34-19(5)15-29)27(32)23-9-7-8-10-24(23)28(26)33/h7-13,16,18-19H,14-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRYVBFIOLMVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)C3=CC=CC=C3C2=O)N(C4=CC(=C(C=C4)C(C)C)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(2,6-dimethylmorpholino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-isopropyl-3-methylphenyl)acetamide is a compound of interest due to its potential biological activities. The naphthalene moiety in its structure is known for contributing to various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, highlighting relevant research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a naphthalene core substituted with a morpholine ring and an acetamide group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds containing naphthalene derivatives exhibit a range of biological activities:
- Anticancer Activity : Several studies have reported that naphthalene derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, compounds similar to the one in focus have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and others .
- Antibacterial and Antifungal Properties : The presence of the naphthalene ring often correlates with enhanced antibacterial and antifungal activities. These compounds can disrupt microbial cell membranes or inhibit enzyme functions critical for microbial survival .
- Anti-inflammatory Effects : Naphthalene derivatives may also exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .
Case Studies
-
Anticancer Evaluation :
- A study synthesized various naphthalene-substituted compounds and evaluated their anticancer properties. One compound demonstrated remarkable in vitro cytotoxicity by inducing cell cycle arrest and apoptosis in MDA-MB-231 cells. It also showed no apparent toxicity in acute toxicity assays at doses up to 20 mg/kg in mice .
- Mechanistic Insights :
- Structure-Activity Relationship (SAR) :
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against MDA-MB-231 cells | |
| Antibacterial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production |
Structure-Activity Relationships
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 1st Position | Methyl substitution | Increased activity |
| 2nd Position | Ethyl substitution | Moderate activity |
| 3rd Position | Hydroxyl group | Enhanced binding affinity |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s closest analogs differ in the heterocyclic amine group attached to the naphthalenyl core.
Structural Differences
*Calculated based on molecular formula.
Physicochemical and Functional Implications
- Polarity and Solubility : The target compound’s 2,6-dimethylmorpholine group introduces two oxygen atoms, likely increasing polarity and aqueous solubility compared to piperidine (CAS 41957-45-3) and pyrrolidine (C26H28N2O3) analogs . This could enhance bioavailability in pharmacological contexts.
- Metabolic Stability : Morpholine derivatives are often more resistant to oxidative metabolism than piperidine or pyrrolidine analogs due to the oxygen atoms’ electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
